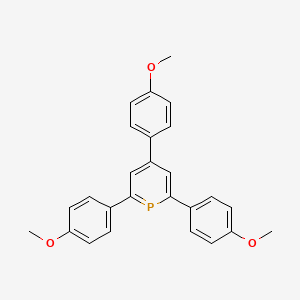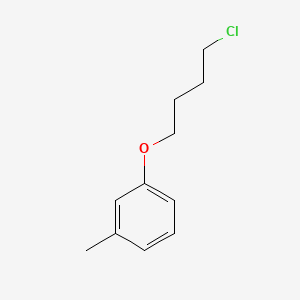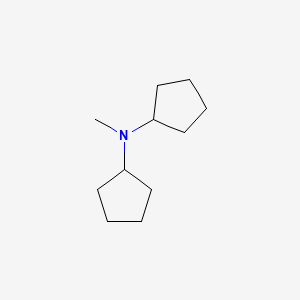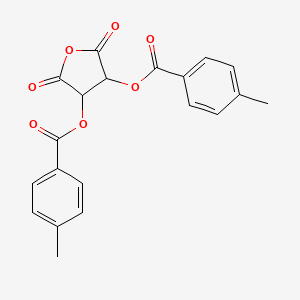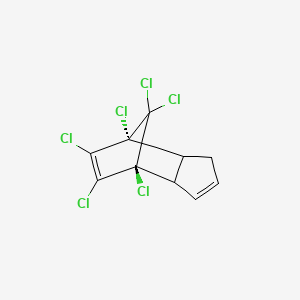
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.498 g/mol . This compound is known for its unique structure, which includes a tert-octylphenoxy group and an aniline moiety connected by an ethoxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.
Análisis De Reacciones Químicas
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline can be compared with other similar compounds, such as:
4-tert-Octylphenol: This compound shares the tert-octylphenoxy group but lacks the ethoxy and aniline moieties.
2-(2-(4-tert-Octylphenoxy)ethoxy)ethanol: This compound has a similar structure but contains an ethanol group instead of an aniline moiety.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: This compound has a different substituent on the phenoxy group but shares the ethoxy and aniline moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
114203-82-6 |
|---|---|
Fórmula molecular |
C22H31NO2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3 |
Clave InChI |
SNURMEDSOLSWTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


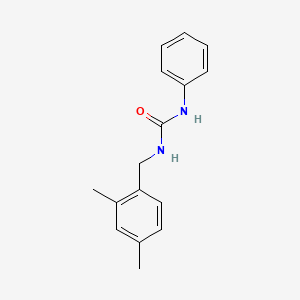
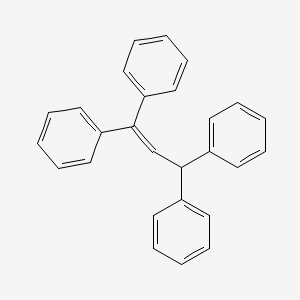

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

